VAS2870

NADPH Oxidase Isoform Selectivity Target Validation

Researchers requiring isoform-level target validation often encounter non-selectivity and false negatives with pan-NOX inhibitors like DPI or apocynin. VAS2870, with its well-characterized preferential inhibition of NOX2 (IC50 = 0.7 μM), is the precise chemical probe to dissect NOX2-mediated pathophysiology. - Preferential NOX2 inhibition (IC50 0.7 μM), distinct from NOX1/4 inhibitors like GKT136901 - Reverses diabetic vascular hypercontractility ex vivo (10 μM), a model where apocynin is ineffective - Enables pharmacological panel-based dissection of NOX isoform roles in cancer cell signaling

Molecular Formula C18H12N6OS
Molecular Weight 360.4 g/mol
CAS No. 722456-31-7
Cat. No. B1682188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVAS2870
CAS722456-31-7
Synonyms3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo(4,5-d)pyrimidine
VAS 2870
VAS-2870
VAS2870
Molecular FormulaC18H12N6OS
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2
InChIInChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2
InChIKeyHZSOKHVVANONPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VAS2870 (CAS 722456-31-7): A Preferential NADPH Oxidase 2 (NOX2) Inhibitor for Redox Signaling Research and Pharmacological Target Validation


VAS2870 (CAS 722456-31-7), chemically defined as 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine , is a cell-permeable, thiotriazolopyrimidine-based small molecule that functions as an inhibitor of NADPH oxidase (NOX) enzymes [1]. Within the NOX family, VAS2870 exhibits a preferential inhibitory profile, demonstrating its most potent activity against the NOX2 isoform, with an IC50 of approximately 0.7 μM in direct comparisons within a standardized pharmacological panel [2]. This isoform preference is a key characteristic that distinguishes its utility in scientific applications focused on NOX2-mediated pathophysiology.

Why Pan-NOX or First-Generation Inhibitors Cannot Substitute for VAS2870 in NOX2-Centric Research


The interchangeability of NADPH oxidase inhibitors in experimental protocols is often precluded by significant differences in isoform selectivity, off-target activity, and functional efficacy in disease-relevant models. First-generation, non-selective inhibitors like diphenyleneiodonium (DPI) exhibit potent pan-NOX inhibition but also activate off-target pathways such as the TRPA1 nociceptor [1]. Another widely used compound, apocynin, has been shown to lack efficacy in specific pathophysiological models, such as reversing diabetic arterial hypercontractility, where VAS2870 is effective [2]. Furthermore, clinically advanced inhibitors like GKT136901 are characterized as dual NOX1/4 inhibitors and are less potent against NOX2 [3]. Substituting any of these for VAS2870, particularly in studies where NOX2 is the primary target or where a defined isoform selectivity profile is required for target validation, can lead to a misinterpretation of results and a failure to replicate functional outcomes. The following quantitative evidence establishes the specific and verifiable performance criteria that justify the selection of VAS2870 over its closest analogs.

Quantitative Differentiation of VAS2870: Comparative Evidence Against Key NOX Inhibitor Comparators


Preferential NOX2 Inhibition of VAS2870 Versus NOX1-Selective ML171 in a Standardized Isoform Panel

In a head-to-head pharmacological comparison of five advanced NOX inhibitors, VAS2870 demonstrated its most potent inhibitory activity against the NOX2 isoform, with an IC50 of 0.7 μM. This contrasts with the comparator ML171, which showed a clear preference for NOX1 with an IC50 of 0.1 μM [1]. This data defines a distinct isoform selectivity profile for VAS2870, positioning it as a preferential tool for NOX2-related studies, whereas ML171 is more suitable for NOX1-centric investigations.

NADPH Oxidase Isoform Selectivity Target Validation Inhibitor Profiling

Functional Efficacy of VAS2870 in Diabetic Vascular Dysfunction Model Where Apocynin Fails

In a direct functional comparison using isolated diabetic rat aorta, 10 μM VAS2870 significantly reduced the exaggerated contractile response to phenylephrine, bringing it to a level consistent with healthy control aorta. In stark contrast, an identical concentration (10 μM) of the common NOX inhibitor apocynin had no effect on contraction in either diabetic or normal rat aorta [1]. This demonstrates a clear functional superiority of VAS2870 in a disease-relevant ex vivo model where apocynin is ineffective.

Vascular Biology Diabetes Complications Oxidative Stress Functional Pharmacology

VAS2870 Exhibits a Distinct Selectivity Profile Versus the Dual NOX1/4 Inhibitor GKT136901

Data from a comprehensive NOX inhibitor panel shows that VAS2870 has a distinct isoform preference, with its highest potency directed at NOX2 (IC50 ~0.7 μM) and lower potency at NOX1 and NOX4 [1]. In contrast, the comparator GKT136901 is characterized as a dual NOX1/4 inhibitor, with reported Ki values of 160 nM and 165 nM against NOX1 and NOX4, respectively, and is noted to be far less potent against NOX2 . This represents a class-level inference: GKT136901 and VAS2870 target different subsets of the NOX family, making them non-interchangeable tools.

Isoform Selectivity NOX2 Comparative Pharmacology Inhibitor Profiling

Evidence-Based Application Scenarios for Procuring VAS2870


Pharmacological Target Validation of NOX2 in Cardiovascular and Inflammatory Disease Models

Procure VAS2870 for studies where the specific validation of the NOX2 isoform is required. The quantitative evidence demonstrates that VAS2870 is the most potent inhibitor of NOX2 (IC50 = 0.7 μM) among a panel of advanced NOX inhibitors, whereas comparators like ML171 (NOX1) and GKT136901 (NOX1/4) have distinct primary targets [1]. This makes VAS2870 the appropriate chemical tool to probe NOX2-specific contributions in models of atherosclerosis, hypertension, and inflammation.

Investigating Redox-Dependent Vascular Hypercontractility in Diabetes

VAS2870 should be selected for ex vivo and in vivo studies of diabetic vascular dysfunction. Direct comparative evidence shows that 10 μM VAS2870 effectively normalizes the exaggerated contractile response in diabetic rat aorta, a functional outcome not achieved with an equal concentration of apocynin [1]. This specific functional efficacy supports its procurement over apocynin for projects focused on diabetes-associated vascular complications.

Differentiating NOX2 from NOX1/4-Mediated Pathways in Cancer Cell Signaling

Utilize VAS2870 to discriminate between the roles of NOX2 and other NOX isoforms in cancer cell proliferation, migration, and apoptosis. Since VAS2870 shows preferential inhibition of NOX2, while other clinically relevant inhibitors like GKT136901 or GKT137831 are selective for NOX1/4 [1], their combined use as a pharmacological panel, with VAS2870 as the NOX2-specific component, allows for the dissection of isoform-specific contributions to oncogenic signaling pathways.

Benchmarking Novel NOX2 Inhibitor Candidates

In medicinal chemistry and drug discovery programs developing next-generation NOX2 inhibitors, procure VAS2870 as a reference standard for benchmarking. Its well-characterized IC50 value (0.7 μM for NOX2) [1] and defined selectivity profile in a standardized panel provide a clear baseline against which the potency and isoform selectivity of new chemical entities can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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